Key Structural Difference from Simple Carboxamide Core
The target compound differs from the simple N-benzylpiperidine-1-carboxamide core (CAS 39531-35-6) by the presence of a 4-(1,3-benzothiazol-2-yloxy) substituent. No direct biological comparison data between these two exact compounds was found in the public domain. However, class-level SAR indicates that benzothiazole ethers at the piperidine 4-position are critical for DprE1 enzyme inhibition in Mycobacterium tuberculosis . In a related series, the benzothiazole moiety was essential for binding to the DprE1 active site, with the piperidine linker influencing conformational fit [1]. The N-benzyl group may further modulate lipophilicity and target engagement, but no quantitative affinity data for this specific compound against DprE1 or any other target is available.
| Evidence Dimension | Presence of 4-(benzothiazol-2-yloxy) substituent vs. unsubstituted piperidine |
|---|---|
| Target Compound Data | Contains 4-(1,3-benzothiazol-2-yloxy) group and N-benzyl carboxamide |
| Comparator Or Baseline | N-Benzylpiperidine-1-carboxamide (CAS 39531-35-6) lacks the benzothiazole ether |
| Quantified Difference | Not quantified for this pair; class-level SAR shows benzothiazole is required for DprE1 inhibition. |
| Conditions | SAR inference from DprE1 inhibitors; no direct assay data. |
Why This Matters
The benzothiazole-ether moiety is a known pharmacophore for antimycobacterial DprE1 inhibitors; its absence in simpler analogs likely abrogates target engagement.
- [1] Scaffold Hopping in Tuberculosis Drug Discovery: Principles, Applications, and Case Studies. J. Med. Chem. 2025, 68, 20, 20903–20929. DOI: 10.1021/acs.jmedchem.5c01100. Figure 12. View Source
